

Methoxyfenozide-d9: A Comprehensive Technical Guide to Safety and Handling

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling information, and relevant experimental protocols for **Methoxyfenozide-d9**. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this isotopically labeled compound.

Chemical and Physical Properties

Methoxyfenozide-d9 is the deuterated form of Methoxyfenozide, an insecticide that functions as an ecdysone receptor agonist, disrupting the molting process in insects.[1][2] The deuterium labeling makes it a valuable internal standard for quantitative analysis in various matrices. While specific experimental data for all physical and chemical properties of the deuterated form are not extensively published, the properties are expected to be very similar to those of the parent compound, Methoxyfenozide.



| Property | Value (Methoxyfenozide) | Value (Methoxyfenozide- d9) | Reference |
|-----------------------|---------------------------------------|-----------------------------------|-----------|
| Molecular Formula | C22H28N2O3 | C22H19D9N2O3 | [3] |
| Molecular Weight | 368.47 g/mol | ~377.52 g/mol | [1] |
| Appearance | White powder | Solid | [1] |
| Melting Point | 202-205 °C | Data not available | |
| Boiling Point | Data not available | Data not available | |
| Solubility in Water | 3.3 mg/L (20 °C) | Data not available | [1] |
| Vapor Pressure | < 1.33 x 10 ⁻⁷ hPa (20 °C) | Data not available | |
| Log P (octanol/water) | 3.7 | Data not available | - |

Safety Data Sheet (SDS) Summary

This section summarizes the key safety information for **Methoxyfenozide-d9**, compiled from various supplier safety data sheets.



| Section | Summary of Hazards and Precautions | |
|-------------------------------------|---|--|
| Hazards Identification | Not classified as hazardous according to GHS. May cause eye irritation. | |
| First-Aid Measures | Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. Skin Contact: Wash with plenty of soap and water. Inhalation: Move person into fresh air and keep comfortable for breathing. Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell. | |
| Handling and Storage | Handling: Avoid contact with eyes, skin, and clothing. Use only in a well-ventilated area. Wash hands thoroughly after handling. Storage: Keep container tightly closed. Store in a cool, dry, well-ventilated place. | |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear safety glasses with side shields or goggles. Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Respiratory Protection: Not normally required for small quantities. If dusts are generated, use a NIOSH-approved respirator. | |
| Disposal Considerations | Dispose of contents/container in accordance with local, regional, national, and international regulations. | |

Experimental Protocols

The following are generalized protocols for key experiments involving **Methoxyfenozide-d9**. These should be adapted based on specific laboratory conditions, equipment, and research objectives.



Quantification of Methoxyfenozide-d9 in Soil Samples by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of **Methoxyfenozide-d9** from soil, a common application for this internal standard. The method is based on techniques described for the analysis of Methoxyfenozide.[4]

Methodology:

- Sample Preparation:
 - Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
 - Add a known amount of Methoxyfenozide-d9 solution as an internal standard.
 - Add 10 mL of acetonitrile and 10 mL of water.
 - Vortex for 1 minute to ensure thorough mixing.
- Extraction:
 - Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube.
 - Immediately cap and shake vigorously for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA) sorbent.
 - Vortex for 30 seconds.
 - Centrifuge at 10,000 rpm for 5 minutes.
- LC-MS/MS Analysis:



- Take an aliquot of the cleaned extract and dilute with an appropriate solvent (e.g., acetonitrile/water).
- Inject the sample into an LC-MS/MS system.
- LC Conditions (Typical):
 - Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 μm).
 - Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 mL/min.
- MS/MS Conditions (Typical):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Monitor the appropriate precursor and product ion transitions for Methoxyfenozide and Methoxyfenozide-d9.

Acute Dermal Irritation Study

This protocol is based on the OECD Guideline 404 for testing of chemicals.[5]

Methodology:

- Test Animals: Use healthy young adult albino rabbits.
- Preparation of the Test Site: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animals.
- Application of the Test Substance:
 - Apply 0.5 g of Methoxyfenozide-d9 (moistened with a small amount of water to form a paste) to a small area (approximately 6 cm²) of the clipped skin.
 - Cover the application site with a gauze patch and a semi-occlusive dressing.



- Exposure Duration: The exposure period is 4 hours.
- Observations:
 - Remove the patch and wash the treated area with water.
 - Examine the skin for signs of erythema and edema at 1, 24, 48, and 72 hours after patch removal.
 - Score the reactions according to the Draize scale.
- Data Analysis: Evaluate the mean scores for erythema and edema for each observation period to determine the irritation potential.

Ames Mutagenicity Test

This protocol is a generalized procedure based on the principles of the bacterial reverse mutation test (Ames test).[6][7][8][9][10]

Methodology:

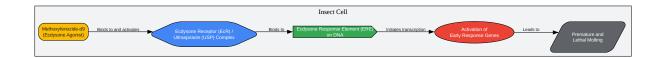
- Bacterial Strains: Use appropriate histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100).
- Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction from rat liver).
- Plate Incorporation Method:
 - Prepare a base agar plate (minimal glucose agar).
 - In a tube, mix 0.1 mL of the bacterial culture, 0.1 mL of the test solution of Methoxyfenozide-d9 at various concentrations, and 0.5 mL of S9 mix (or buffer for the non-activation test).
 - Add 2 mL of molten top agar (containing a trace of histidine and biotin) to the tube, vortex briefly, and pour onto the base agar plate.



- Incubation: Incubate the plates at 37 °C for 48-72 hours.
- Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
- Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative (solvent) control plates. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential. Include a positive control to ensure the validity of the test system.

Visualizations Ecdysone Signaling Pathway

Methoxyfenozide acts as an agonist of the ecdysone receptor, mimicking the action of the insect molting hormone, 20-hydroxyecdysone.[1] This leads to a premature and incomplete molt, ultimately causing the death of the insect larva. The simplified signaling pathway is depicted below.



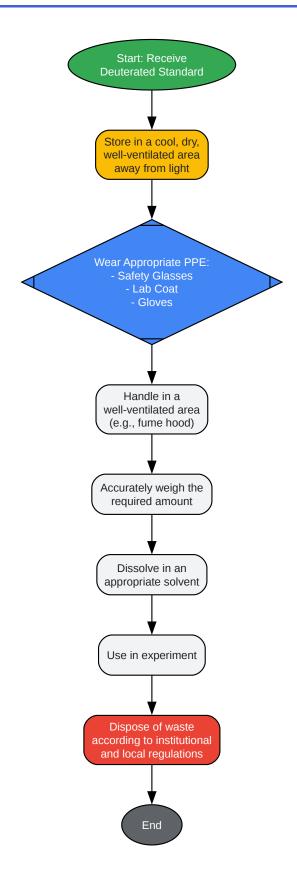
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Caption: Simplified Ecdysone Signaling Pathway Activated by Methoxyfenozide-d9.

Safe Handling Workflow for Deuterated Standards

Proper handling of deuterated standards like **Methoxyfenozide-d9** is crucial to maintain their integrity and ensure user safety.





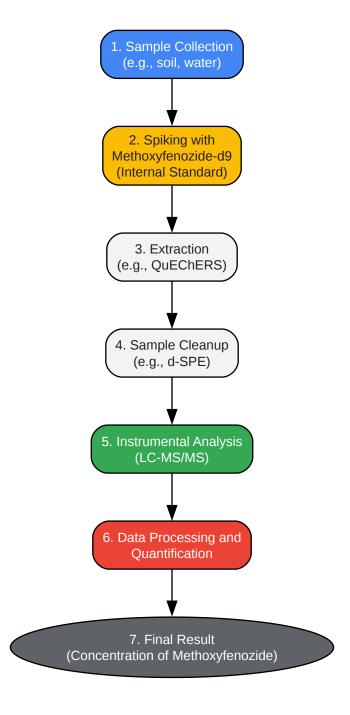
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Caption: Workflow for the Safe Handling of Methoxyfenozide-d9.



Analytical Workflow for Methoxyfenozide-d9

This diagram illustrates a typical workflow for the analysis of a sample for Methoxyfenozide using **Methoxyfenozide-d9** as an internal standard.



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Caption: General Analytical Workflow for Methoxyfenozide using Methoxyfenozide-d9.



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